molecular formula C14H15NO2S B2595206 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide CAS No. 1226446-09-8

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2595206
CAS No.: 1226446-09-8
M. Wt: 261.34
InChI Key: OZAHDIDNTUTLCH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring dual heteroaromatic substituents: a furan-2-ylmethyl group and a thiophen-3-ylmethyl group. Cyclopropanecarboxamides are known for their conformational rigidity and bioactivity, often exploited in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-7-18-10-11)9-13-2-1-6-17-13/h1-2,5-7,10,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAHDIDNTUTLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring with a carboxamide group, alongside furan and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropane Ring : This can be achieved via the Simmons-Smith reaction, using a diazo compound and an alkene in the presence of a zinc-copper couple.
  • Attachment of the Carboxamide Group : The cyclopropane is functionalized with a carboxamide group using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
  • Introduction of Furan and Thiophene Rings : Alkylation of the amide nitrogen occurs with furan-2-ylmethyl and thiophen-3-ylmethyl halides under basic conditions.

The molecular formula for this compound is C14H15N1O2SC_{14}H_{15}N_{1}O_{2}S, with a molecular weight of approximately 261.34 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include enzymes or receptors. The compound's unique structural features allow it to modulate biological pathways effectively.

Potential Targets

  • Sigma Receptors : The sigma receptor family has been implicated in various pathologies, including cancer and neurodegenerative diseases. Compounds targeting these receptors have shown promise in preclinical studies .
  • COX Inhibition : Similar compounds have been explored for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .

Biological Activity Studies

Recent research has focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations .
    CompoundCell LineIC50 (µM)
    F8–B22MDA-MB-2311.55
    SW IV-134HCC19370.85
  • Mechanistic Insights : Research has indicated that compounds featuring furan and thiophene rings can induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamideDifferent substituents on furan and thiophene ringsEnhanced COX inhibition
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamidePyridine instead of thiophenePotential neuroprotective effects

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key cyclopropanecarboxamide derivatives, emphasizing substituent effects:

Compound Name Substituents Application/Use Key Properties/Findings
Target Compound Furan-2-ylmethyl, Thiophen-3-ylmethyl Not explicitly stated Potential high lipophilicity due to aromatic heterocycles; electronic effects from sulfur (thiophene) and oxygen (furan)
Cyprofuram 3-Chlorophenyl, Tetrahydro-2-oxo-3-furanyl Systemic fungicide Enhanced steric bulk from tetrahydrofuran; chlorine improves pesticidal activity
Tozasertib Lactate Pyrimidinyl, Methylpiperazinyl Antineoplastic (kinase inhibitor) Cyclopropane rigidity aids in binding ATP pockets; sulfanyl group enhances solubility
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide Diphenyl, Chloro-trifluoropropenyl Unknown (structural study) Crystallographic data shows planar cyclopropane ring; trifluoromethyl group enhances thermal stability
N-(2-Naphthyl)cyclopropanecarboxamide 2-Naphthyl Structural analysis Extended aromatic system increases π-π stacking potential; higher melting point observed

Substituent Effects on Properties

  • Aromatic vs. Thiophene’s sulfur atom may also enhance metabolic resistance relative to oxygen-containing furan .
  • Steric and Electronic Modifications : Cyprofuram’s tetrahydrofuran substituent introduces a saturated ring, reducing conformational flexibility but increasing steric hindrance, which may limit off-target interactions in pesticidal applications . In contrast, the target compound’s methylene-linked heterocycles retain rotational freedom, possibly favoring adaptable binding.
  • Pharmaceutical Relevance : Tozasertib’s pyrimidine and methylpiperazinyl groups demonstrate how cyclopropanecarboxamides can be tailored for kinase inhibition, suggesting that the target compound’s heterocycles might be optimized for similar therapeutic targets .

Crystallographic and Computational Insights

  • Structural studies on analogs (e.g., ) using SHELX and Mercury CSD software reveal that cyclopropane rings often adopt planar conformations, stabilized by intramolecular hydrogen bonds. The target compound’s crystal packing could differ due to thiophene’s larger van der Waals radius compared to phenyl groups .
  • Mercury’s Materials Module enables comparison of packing motifs; for example, naphthyl-substituted derivatives exhibit denser packing than diphenyl analogs , suggesting the target compound’s furan/thiophene groups may intermediate these behaviors .

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